molecular formula C9H10ClN3OS B1524885 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride CAS No. 1286708-63-1

5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1524885
CAS No.: 1286708-63-1
M. Wt: 243.71 g/mol
InChI Key: QEHYYUZHXRFAHG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride is systematically named as 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride . Key identifiers include:

Property Value
IUPAC Name 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride
Molecular Formula C₉H₁₀ClN₃OS
Molecular Weight 243.71 g/mol
CAS Number 1286708-63-1
PubChem CID 52951160

The compound’s structure comprises a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a thiophene-2-yl group at position 3. The hydrochloride salt enhances solubility in polar solvents .

Crystallographic Data and Three-Dimensional Conformational Studies

While specific X-ray crystallography data for this compound are not publicly available, structural insights can be inferred from analogous 1,2,4-oxadiazole derivatives. For example, studies on 3-(azetidin-3-yl)-5-butyl-1,2,4-oxadiazole reveal:

  • Conformational Flexibility : The azetidine ring adopts a chair-like conformation, while the oxadiazole ring remains planar due to aromatic stabilization .
  • Intermolecular Interactions : Hydrogen bonding between the azetidine nitrogen and oxadiazole oxygen may stabilize crystal packing, though no explicit evidence exists for this compound .

In related thiophene-containing oxadiazoles, such as 2-(3-methoxybenzyl)-5-[5-(2-thienyl)-2-thienyl]-1,3,4-oxadiazole, rotational disorder in thiophene rings is common, suggesting similar dynamic behavior in this compound .

Electronic Structure and Quantum Chemical Calculations

Quantum mechanical studies on 1,2,4-oxadiazole derivatives highlight key electronic features:

Property Value Significance
Aromatic Stabilization Moderate (vs. 1,3,4-oxadiazole) Reduced stability compared to 1,3,4-isomers .
HOMO-LUMO Gap ~5–6 eV (estimated) Influences reactivity and electron transitions.
Electron Density High on oxadiazole nitrogen Facilitates nucleophilic attack at C3/C5.

Theoretical studies suggest that the electron-withdrawing thiophene group enhances the electrophilicity of the oxadiazole ring, making it reactive toward nucleophiles .

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

The structural and electronic properties of 5-azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride are contrasted with other derivatives in Table 1:

Compound Substituents Molecular Weight Key Features
Target Compound Azetidin-3-yl, Thiophen-2-yl 243.71 g/mol Enhanced solubility (HCl salt)
3-(Azetidin-3-yl)-5-butyl-1,2,4-oxadiazole Azetidin-3-yl, Butyl 181.23 g/mol Aliphatic chain improves lipophilicity .
LY3372689 5-Methyl-1,2,4-oxadiazol-3-ylmethoxy 383.4 g/mol Clinical-phase compound with piperidine substitution .
5-(4-Thioureidophenyl)-2-allylthio-1,3,4-oxadiazole Thioureidophenyl, Allylthio Not reported Thioamide and allyl groups alter reactivity .

Structural Implications :

  • The thiophene-2-yl group introduces π-conjugation, potentially modulating electronic properties compared to aliphatic substituents .
  • Azetidine contributes steric bulk and nitrogen basicity, influencing hydrogen-bonding capacity and pharmacokinetic profiles .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS.ClH/c1-2-7(14-3-1)8-11-9(13-12-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHYYUZHXRFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Amidoxime Intermediate

  • The azetidin-3-yl group is introduced via amidoxime precursors derived from azetidine derivatives. Amidoximes are prepared by treatment of the corresponding nitriles with hydroxylamine hydrochloride under controlled conditions.

Step 2: Activation of 2-Thienyl Carboxylic Acid Derivative

  • The 2-thienyl substituent is introduced as a carboxylic acid or its activated derivative (e.g., acyl chloride or ester). Activation is typically performed using coupling reagents such as N,N'-carbonyldiimidazole (CDI), EDC, or DCC to facilitate the condensation with amidoxime.

Step 3: Condensation and Cyclodehydration

  • The amidoxime and activated 2-thienyl carboxylic acid derivative undergo condensation, forming an O-acylated amidoxime intermediate.
  • Subsequent cyclodehydration at elevated temperatures (above 100 °C) or under microwave irradiation induces ring closure, forming the 1,2,4-oxadiazole core with the 5-azetidin-3-yl and 3-(2-thienyl) substituents.

Step 4: Formation of Hydrochloride Salt

  • The free base oxadiazole is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for further applications.

Optimization and Catalysis

  • Catalysts and Solvents: Pyridine or TBAF have been reported to improve yields in amidoxime-acyl chloride condensation reactions.
  • Coupling Reagents: CDI is favored for in situ activation of carboxylic acids, allowing a one-pot synthesis with fewer purification steps and moderate to good yields (up to ~60%).
  • Lewis Acid Catalysis: Combinations such as methanesulfonic acid with ZnBr₂ have been shown to facilitate 1,3-dipolar cycloaddition routes with yields up to 93% in similar oxadiazole syntheses.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, acyl chloride, pyridine or TBAF 50-65 Simple, direct cyclodehydration Moderate yield, purification issues
Amidoxime + Activated Ester Amidoxime, methyl/ethyl ester, coupling reagents (CDI, EDC) 55-70 Mild conditions, one-pot possible Requires activated acid derivatives
1,3-Dipolar Cycloaddition Nitrile oxide generated in situ, Lewis acid catalyst (MSA-ZnBr₂) Up to 93 High yield, mild conditions Low yield without catalyst, complex intermediates
Microwave-Assisted Cyclization Amidoxime + activated acid, microwave heating Variable Faster reaction times Equipment required, optimization needed

Research Findings and Notes

  • The amidoxime route remains the most practical for synthesizing 1,2,4-oxadiazoles with complex substituents such as azetidinyl and thienyl groups, due to its straightforward approach and adaptability to various functional groups.
  • The 1,3-dipolar cycloaddition method, while offering higher yields under optimized Lewis acid catalysis, is less commonly applied for azetidinyl-substituted oxadiazoles due to the sensitivity of the azetidine ring to reaction conditions.
  • Microwave-assisted synthesis offers a promising avenue to reduce reaction times and improve yields but requires further optimization for this specific compound.
  • The hydrochloride salt formation is typically achieved by treating the free base with HCl in solvents such as ethanol or diethyl ether, yielding a stable crystalline product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 5-azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 5-azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride with structurally similar 1,2,4-oxadiazole derivatives. Key differences in substituents, molecular properties, and reported activities are highlighted:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Activities References
5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride (Target Compound) 2-Thienyl C₉H₁₀ClN₃OS 257.74 High solubility (HCl salt); potential antitumor activity inferred from structural analogs
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride 3-Trifluoromethylphenyl C₁₂H₁₁F₃N₃O·HCl 305.69 Enhanced lipophilicity due to CF₃ group; tested in early-stage anticancer screens
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl C₁₁H₁₃ClN₃O 245.70 Moderate cytotoxic activity against HCT-116 colon carcinoma cells
5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride 3-Methylphenyl C₁₁H₁₃ClN₃O 245.70 Improved metabolic stability; no significant cytotoxicity reported
5-Azetidin-3-yl-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl C₈H₁₄ClN₃O₂ 219.67 Polar side chain enhances aqueous solubility; uncharacterized bioactivity

Key Research Findings

Antitumor Potential

  • Structural Analogs: Compounds with aromatic substituents (e.g., benzyl, trifluoromethylphenyl) exhibit moderate cytotoxic activity against colon carcinoma (HCT-116) and other cancer cell lines. For example, 3-benzyl derivatives showed activity comparable to Vinblastine in preliminary assays .
  • Role of Substituents : Electron-withdrawing groups (e.g., CF₃ in ) enhance membrane permeability but may reduce target specificity. Conversely, polar groups (e.g., methoxyethyl in ) improve solubility but limit cellular uptake .

Physicochemical Properties

  • Hydrochloride Salts : Improve bioavailability by increasing water solubility. For instance, the 2-thienyl derivative (target compound) has a molecular weight of 257.74 and a calculated logP of ~1.48, suggesting moderate lipophilicity .
  • Thermal Stability : Oxadiazole rings with meta-substituents (e.g., 1,2,4-oxadiazole isomers) exhibit higher thermal stability compared to ortho-substituted analogs .

Critical Analysis of Evidence

  • Contradictions: While 3-benzyl derivatives in showed cytotoxicity, the 3-methylphenyl analog in lacked activity, highlighting the sensitivity of bioactivity to minor structural changes.
  • Data Gaps: Limited direct pharmacological data exist for the target compound. Most inferences are drawn from structurally related molecules (e.g., ).

Biological Activity

5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its potential as an anticancer agent, antibacterial activity, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 5-(azetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole; hydrochloride
  • Molecular Formula : C9H10ClN3OS
  • Molecular Weight : 233.71 g/mol

Anticancer Activity

Research has highlighted the potential of 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride in cancer treatment. A study demonstrated that derivatives of oxadiazole exhibited significant anticancer properties. Notably, some compounds showed IC50 values in the sub-micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Azetidin derivativePANC-1<1.0Cell cycle arrest at G0-G1 phase
Other derivativesSK-MEL-20.75Disruption of DNA duplication machinery

The mechanism appears to involve disruption of cellular machinery responsible for DNA replication, leading to cell cycle arrest .

Antibacterial Activity

The compound also exhibits antibacterial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Table 2: Antibacterial Activity of 5-Azetidin Derivatives

CompoundBacterial StrainMIC (µg/mL)
5-Azetidin derivativeS. aureus64
Other derivativesE. coli128

The antibacterial mechanism is believed to involve interference with bacterial enzyme activity and disruption of cell wall synthesis .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of oxadiazole compounds for their antitumor efficacy against pancreatic cancer cell lines (PANC-1). Results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity .
  • Tyrosinase Inhibition : Another study focused on the tyrosinase inhibitory activity of oxadiazoles, finding that certain derivatives could inhibit tyrosinase with IC50 values as low as 0.87 µM, suggesting potential applications in skin pigmentation disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thienyl-substituted amidoximes with azetidine derivatives under acidic conditions. Optimization should employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables . Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield, as demonstrated in analogous oxadiazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm azetidine and thienyl ring connectivity) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For structural ambiguity (e.g., oxadiazole regioisomerism), 2D NMR (COSY, HSQC) resolves proton-carbon correlations. Infrared (IR) spectroscopy identifies C=N and C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively). Cross-validate with computational Density Functional Theory (DFT) -predicted spectra to resolve discrepancies .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to oxadiazole’s role in modulating enzymatic activity. Use fluorogenic substrates for real-time kinetic analysis. For cellular activity, conduct cytotoxicity screens (MTT assay) across cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate results via triplicate runs to minimize variability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or COX-2) to predict binding affinities. Use QM/MM simulations to analyze electronic interactions at the active site. Modify the thienyl or azetidine substituents based on SAR (Structure-Activity Relationship) trends, prioritizing electron-withdrawing groups to stabilize oxadiazole-protein hydrogen bonds .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using OECD guidelines and include negative controls (e.g., solvent-only groups). For conflicting cytotoxicity results, validate via apoptosis markers (Annexin V/PI staining) and Western blotting (caspase-3 activation). Reproduce experiments in multiple cell lines to rule out lineage-specific effects .

Q. How can reaction fundamentals improve scalability for gram-scale synthesis?

  • Methodological Answer : Apply microreactor technology to enhance heat/mass transfer and reduce side reactions. Use Process Analytical Technology (PAT) tools (e.g., inline FTIR) for real-time monitoring. Optimize solvent systems via Hansen solubility parameters to maximize yield. For azetidine ring stability, maintain inert atmospheres (N₂/Ar) during reaction and storage .

Q. What advanced statistical methods are recommended for analyzing heterogeneous datasets (e.g., bioactivity vs. physicochemical properties)?

  • Methodological Answer : Employ multivariate analysis (PCA or PLS regression) to correlate logP, polar surface area, and IC₅₀ values. For non-linear relationships, use machine learning models (Random Forest, SVM) trained on curated datasets. Validate predictions via leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.